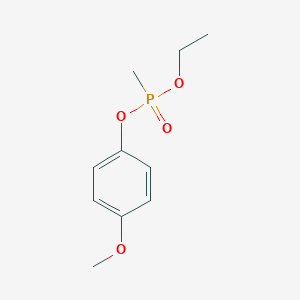

Ethyl 4-methoxyphenyl methylphosphonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64981-30-2 |

|---|---|

Molecular Formula |

C10H15O4P |

Molecular Weight |

230.20 g/mol |

IUPAC Name |

1-[ethoxy(methyl)phosphoryl]oxy-4-methoxybenzene |

InChI |

InChI=1S/C10H15O4P/c1-4-13-15(3,11)14-10-7-5-9(12-2)6-8-10/h5-8H,4H2,1-3H3 |

InChI Key |

KZHYLTJXHCHARW-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C)OC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for Aryl Methylphosphonate Esters, with a Focus on Ethyl 4 Methoxyphenyl Methylphosphonate

Classical Synthesis Routes for Methylphosphonate (B1257008) Esters

Arbuzov Reaction Variants for Aryl Phosphonates

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. organic-chemistry.orgwikipedia.org This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. organic-chemistry.org The classical Arbuzov reaction is initiated by the nucleophilic attack of the phosphite on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the halide ion to yield the final phosphonate (B1237965) product. wikipedia.org

While the traditional Arbuzov reaction is highly effective for the synthesis of a wide range of phosphonates, modifications and variants have been developed to broaden its scope, particularly for the synthesis of aryl phosphonates. nih.gov One such variation involves the use of Lewis acid catalysts, which can facilitate the reaction under milder conditions. For instance, a Lewis acid-mediated Michaelis-Arbuzov reaction of arylmethyl halides with triethyl phosphite at room temperature has been shown to be a facile method for preparing arylmethyl phosphonate esters in good yields. organic-chemistry.orgorganic-chemistry.org Another significant advancement is the palladium-catalyzed Michaelis-Arbuzov reaction, which allows for the coupling of triaryl phosphites with aryl iodides under mild, water-promoted conditions. organic-chemistry.orgorganic-chemistry.org

The synthesis of arylphosphonates can also be achieved through the reaction of diaryliodonium salts with phosphites under visible-light illumination, a method that tolerates a variety of functional groups. organic-chemistry.org Furthermore, copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts provide a rapid route to P-C bond formation. organic-chemistry.org These modern variants of the Arbuzov reaction represent powerful tools for the synthesis of complex aryl phosphonates, including those with substituted aromatic rings like the 4-methoxyphenyl (B3050149) group.

Hydrophosphonylation of Carbonyl Compounds (Pudovik Reaction) for α-Hydroxyphosphonates

The Pudovik reaction is a fundamental method for the preparation of α-hydroxyphosphonates through the addition of a dialkyl phosphite to a carbonyl compound. wikipedia.org This reaction is typically base-catalyzed and proceeds via the nucleophilic attack of the phosphite on the carbonyl carbon. chempedia.info The Pudovik reaction is closely related to the three-component Kabachnik-Fields reaction, which involves the condensation of an amine, a carbonyl compound, and a phosphite. wikipedia.org

The reaction can be promoted by various catalysts, including Lewis acids and chiral amine bases. For instance, catalytic amounts of quinine (B1679958) can promote the enantioselective Pudovik reaction of aryl aldehydes. wikipedia.org The development of catalytic, enantioselective variants of the Pudovik reaction has been a significant area of research, enabling the synthesis of chiral α-hydroxyphosphonates with high enantiomeric excess. wikipedia.orgorganic-chemistry.org A chiral tethered bis(8-quinolinato) (TBOx) aluminum(III) complex has been shown to be an effective catalyst for the enantioselective addition of phosphites to aldehydes and aldimines, yielding enantioenriched α-hydroxy and α-amino phosphonates. organic-chemistry.org

The application of the Pudovik reaction to aldehydes containing a 4-methoxyphenyl group, such as 4-methoxybenzaldehyde (B44291), would lead to the formation of the corresponding α-hydroxyphosphonate. This intermediate could then potentially be further transformed into the target compound, Ethyl 4-methoxyphenyl methylphosphonate, through subsequent chemical modifications. A general procedure for the synthesis of diethyl(amino(4-methoxyphenyl)methyl)phosphonate involves the reaction of p-methoxybenzaldehyde and diethyl phosphite in the presence of ammonium (B1175870) acetate (B1210297). semanticscholar.org

Stereoselective Synthesis Approaches for Methylphosphonate Derivatives

Enantioselective and Diastereoselective Synthesis of P-Chiral Phosphonate Centers

The synthesis of P-chiral phosphonates, where the phosphorus atom is a stereocenter, has garnered significant attention due to their potential applications in asymmetric catalysis and medicinal chemistry. nih.govthieme.de Various strategies have been developed to achieve the enantioselective and diastereoselective synthesis of these compounds.

One approach involves the use of chiral auxiliaries. For example, a new, efficient, and highly enantioselective synthesis of methyl p-nitrophenyl alkylphosphonates has been described where alkylphosphonic dichloride reacts successively with L-proline ethyl ester and p-nitrophenol to afford phosphoramidates with high diastereoselectivity. researchgate.net Subsequent boron trifluoride-catalyzed methanolysis yields the P-chiral phosphonates with high enantiomeric excess. researchgate.net

Catalytic asymmetric methods have also emerged as powerful tools for the synthesis of P-chiral phosphonates. nih.gov Molybdenum-catalyzed asymmetric ring-closing metathesis has been utilized for the enantioselective preparation of P-stereogenic phosphinates and phosphine (B1218219) oxides. nih.gov Additionally, a palladium-catalyzed asymmetric cyclization of diaryl 2-bromo arylphosphonates has been developed to efficiently synthesize a series of P-chiral biaryl phosphonates in high yields and good enantioselectivities. rsc.org

Stereocontrolled Olefination Reactions: Horner-Wadsworth-Emmons (HWE) Reaction and its Application to Aryl Phosphonates

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly with a high degree of E-stereoselectivity. wikipedia.orgalfa-chemistry.com The reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. wikipedia.org The phosphonate carbanions used in the HWE reaction are typically more nucleophilic and less basic than the phosphonium ylides used in the Wittig reaction. wikipedia.org

The HWE reaction has been successfully applied to the synthesis of various aryl phosphonates. For instance, a solvent-free, mechanically activated HWE reaction has been reported for the synthesis of phosphonocinnamic esters, including diethyl (E)-2-(4-methoxyphenyl)vinylphosphonate, in good to excellent yields. tandfonline.com This reaction utilizes tetraethyl methylenediphosphonate, an aromatic aldehyde (such as 4-methoxybenzaldehyde), and potassium tert-butoxide. tandfonline.com

The stereochemical outcome of the HWE reaction can be influenced by the reaction conditions and the structure of the reactants. conicet.gov.ar While the classical HWE reaction generally favors the formation of (E)-alkenes, modifications have been developed to achieve Z-selectivity. conicet.gov.ar The versatility and predictability of the HWE reaction make it a valuable tool in the synthesis of functionalized aryl phosphonates.

Advanced Synthetic Strategies for Aryl Methylphosphonate Esters

Beyond the classical methods, several advanced synthetic strategies have been developed for the synthesis of aryl methylphosphonate esters, offering improved efficiency, milder reaction conditions, and broader substrate scope.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-P bonds. organic-chemistry.org For example, a quantitative cross-coupling of various H-phosphonate diesters with aryl and vinyl halides can be achieved in a short time under microwave irradiation using a palladium catalyst. organic-chemistry.org Another approach involves the palladium-catalyzed direct coupling of aryl boronate esters with dialkyl phosphites, which tolerates a wide range of functional groups. digitellinc.com

Copper-catalyzed reactions also provide an efficient route to aryl phosphonates. A convenient and efficient copper-catalyzed P-arylation of organophosphorus compounds containing a P-H bond has been developed using proline and pipecolinic acid as ligands. organic-chemistry.org

Furthermore, methods utilizing arynes for C-P bond construction offer a mild alternative to transition-metal-catalyzed P-arylation. organic-chemistry.org These advanced strategies significantly expand the synthetic chemist's toolbox for the preparation of a diverse array of aryl methylphosphonate esters, including this compound.

Catalytic C-P Bond Formation via Cross-Coupling Reactions (e.g., Hirao Reaction)

The Hirao reaction is a palladium-catalyzed cross-coupling reaction that forms a C-P bond between an aryl halide and a dialkyl phosphite. nih.govwikipedia.org This reaction has become a cornerstone for the synthesis of aryl phosphonates due to its reliability and broad substrate scope. nih.gov Originally developed by Toshikazu Hirao and coworkers in the early 1980s, the reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base, like triethylamine. nih.govwikipedia.orgnih.gov

The catalytic cycle is believed to follow the general mechanism for palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation (or a related ligand exchange), and reductive elimination. wikipedia.org Significant advancements have been made to improve the efficiency and applicability of the Hirao reaction, including the use of different ligands and reaction conditions. For instance, the use of bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) has been shown to improve reaction yields and expand the scope to include less reactive aryl chlorides. nih.gov

While specific examples detailing the synthesis of this compound via the Hirao reaction are not abundant in the surveyed literature, the general applicability of the reaction to a wide range of substituted aryl halides suggests its feasibility. The reaction would theoretically involve the coupling of an ethyl methylphosphonate precursor with a 4-methoxyphenyl halide.

Table 1: Illustrative Conditions for Hirao Cross-Coupling Reactions

| Aryl Halide | Phosphite | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 2-Chloropyrazine | Diethyl phosphite | Pd(OAc)₂ / dppf | Et₃N | Acetonitrile | Reflux | 67 | nih.gov |

| Bromoarenes | Diethyl phosphite | Pd(OAc)₂ | Et₃N | None (MW) | 175-200 | High | nih.gov |

Ether Phosphonate Synthesis via Trichloroacetimidate (B1259523) and Acetate Coupling Methods

This methodology is particularly useful for the synthesis of α-alkoxy- or α-aryloxy-substituted phosphonates, which are considered ether phosphonates. The strategy involves the activation of an α-hydroxyphosphonate by converting the hydroxyl group into a better leaving group, such as a trichloroacetimidate or an acetate. This activated intermediate can then undergo nucleophilic substitution with an alcohol.

The synthesis begins with the preparation of an α-hydroxyphosphonate, which can be achieved through the Pudovik reaction (the addition of a dialkyl phosphite to an aldehyde). This α-hydroxyphosphonate is then reacted with trichloroacetonitrile (B146778) in the presence of a base (like DBU) to form the corresponding trichloroacetimidate, or with an acetylating agent to form the acetate. The subsequent reaction of these activated intermediates with an alcohol, typically in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), affords the desired ether phosphonate.

This method provides a versatile route to a variety of ether phosphonates with good yields and under mild conditions. The choice between the trichloroacetimidate and acetate method can depend on the specific substrates and desired outcome, with both offering effective pathways.

Copper-Promoted Cross-Coupling Reactions for Fluorinated Aryl Phosphonates

While palladium catalysis is prevalent, copper-promoted cross-coupling reactions have emerged as a valuable alternative for the formation of C-P bonds. Copper catalysis can offer advantages in terms of cost-effectiveness and sometimes complementary reactivity. These methods are particularly relevant for the synthesis of fluorinated aryl phosphonates, which are of significant interest in medicinal and materials chemistry.

Copper-mediated cross-coupling reactions can be used to introduce a difluoromethylphosphonate group onto an aromatic ring. For instance, aryl iodides can react with a silyl-difluoromethylphosphonate reagent in the presence of a copper(I) source (e.g., CuI) and a fluoride (B91410) source (e.g., CsF) to yield the corresponding aryl(difluoromethyl)phosphonates. This transformation proceeds under relatively mild conditions and is compatible with a range of functional groups. The development of these copper-promoted reactions has expanded the toolbox for synthesizing structurally diverse and potentially biologically active fluorinated phosphonates.

Selective Esterification Protocols for Mono- and Diethyl Phosphonates

The synthesis of phosphonic acid monoesters, such as this compound, presents a unique challenge due to the dibasic nature of phosphonic acids. Direct esterification can often lead to a mixture of the monoester, diester, and unreacted starting material. Consequently, methods for the selective synthesis of either the mono- or diester are highly valuable.

One effective approach for selective esterification involves the use of orthoesters, such as triethyl orthoacetate, as both a reagent and a solvent. A key finding in this area is the significant influence of temperature on the reaction outcome. For example, the reaction of a phosphonic acid with triethyl orthoacetate at a lower temperature (e.g., 30 °C) can selectively yield the monoethyl phosphonate. In contrast, performing the reaction at a higher temperature (e.g., 90 °C) leads to the formation of the diethyl phosphonate. nih.gov This temperature-dependent selectivity provides a straightforward and efficient method for accessing either the mono- or diester of a given phosphonic acid. nih.gov

The mechanism at lower temperatures is believed to proceed through an intermediate 1,1-diethoxyethyl ester of the phosphonic acid, which then leads to the monoester. At higher temperatures, this intermediate can further react to form the diester. nih.gov This methodology avoids the use of harsh reagents and allows for a high degree of control over the esterification process.

Table 2: Temperature-Dependent Selective Esterification of Phosphonic Acids

| Phosphonic Acid | Reagent | Temperature (°C) | Major Product | Ref. |

| Butylphosphonic acid | Triethyl orthoacetate | 30 | Monoethyl ester | nih.gov |

| Butylphosphonic acid | Triethyl orthoacetate | 90 | Diethyl ester | nih.gov |

Green Chemistry Principles in Phosphonate Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organophosphorus compounds, aiming to develop more environmentally benign and efficient processes.

Solvent-Free and Aqueous Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. In the context of phosphonate synthesis, several methods have been developed that operate under solvent-free conditions or in aqueous media. For example, variations of the Hirao reaction have been successfully performed without a solvent, often with the assistance of microwave irradiation. nih.gov This approach not only reduces solvent waste but can also lead to faster reaction times and higher yields.

Performing reactions in water is another important green chemistry strategy. While many organometallic reactions are sensitive to water, methodologies have been developed for C-P bond formation in aqueous systems. These approaches often utilize water-soluble catalysts or phase-transfer catalysis to facilitate the reaction between the organic and aqueous phases. The use of aqueous conditions is highly desirable from an environmental and safety perspective.

Microwave-Promoted and Ultrasound-Assisted Synthesis

The use of alternative energy sources like microwaves and ultrasound has gained significant traction in organic synthesis. Microwave-assisted organic synthesis (MAOS) can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. mdpi.com The Hirao reaction, for instance, has been shown to be highly efficient under microwave conditions, even in the absence of a solvent. nih.govmdpi.com This rapid and efficient heating can be particularly advantageous for optimizing reaction conditions and for high-throughput synthesis.

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and yields. wikipedia.orgrsc.org While the application of ultrasound to the synthesis of aryl methylphosphonates is an emerging area, sonochemistry has been successfully employed in other organophosphorus reactions, such as the Pudovik and Arbuzov reactions. mdpi.comnih.gov The use of ultrasound offers a green alternative to conventional methods, often allowing for reactions to proceed at lower bulk temperatures and with shorter reaction times.

Catalyst-Free and Eco-Catalytic Approaches

The synthesis of aryl methylphosphonate esters, including this compound, has increasingly moved towards greener methodologies that minimize or eliminate the need for catalysts and hazardous solvents. These approaches not only reduce the environmental impact but also often simplify purification processes and reduce costs. Catalyst-free and eco-catalytic methods, such as those employing microwave irradiation or ultrasound, have shown significant promise in this area.

A prominent catalyst-free method for the synthesis of α-hydroxyphosphonates, which are key precursors to the target compound, is the Pudovik reaction. This reaction involves the addition of a dialkyl phosphite to an aldehyde. Research has demonstrated that this reaction can proceed efficiently without a catalyst, particularly under solvent-free conditions or with the application of non-conventional energy sources.

For instance, the reaction of 4-methoxybenzaldehyde with diethyl phosphite to form diethyl (hydroxy(4-methoxyphenyl)methyl)phosphonate can be achieved under catalyst- and solvent-free conditions. One eco-catalytic approach involves the use of ultrasound irradiation, which can significantly accelerate the reaction rate and improve yields. This method is considered environmentally benign as it reduces reaction times and energy consumption. researchgate.netresearchgate.net

Another eco-friendly approach is the use of microwave irradiation. Microwave-assisted synthesis has been reported for the preparation of α-hydroxyphosphonates and α-aminophosphonates from aldehydes and diethyl phosphite under solvent- and catalyst-free conditions, resulting in excellent yields and high purity. researchgate.net

The following tables summarize the findings from various studies on catalyst-free and eco-catalytic synthesis methods relevant to the formation of the diethyl (hydroxy(4-methoxyphenyl)methyl)phosphonate precursor.

Table 1: Catalyst-Free Synthesis of Diethyl (hydroxy)(4-methoxyphenyl)methylphosphonate

| Reactant 1 | Reactant 2 | Conditions | Reaction Time | Yield | Reference |

| 4-Methoxybenzaldehyde | Diethyl phosphite | Microwave Irradiation (100-130 W), Solvent-Free | 15-30 min | Excellent | researchgate.net |

| 4-Methoxybenzaldehyde | Diethyl phosphite | Ultrasound Irradiation, Solvent-Free | 20-50 min | 90-98% | researchgate.net |

| 4-Methoxybenzaldehyde | Diisopropyl phosphite | Neat | Not Specified | Not Specified | researchgate.net |

Table 2: Eco-Catalytic Synthesis of Related α-Hydroxyphosphonates

| Aldehyde | Phosphite | Catalyst/Method | Solvent | Reaction Time | Yield | Reference |

| Aromatic Aldehydes | Trialkylphosphite | Ultrasound Irradiation | Solvent-Free | 35-37 min | Good | researchgate.net |

| Benzaldehyde | Diethyl Phosphite | 1,4-dimethylpiperazine / Ultrasound | Not Specified | Shorter than conventional | High | figshare.com |

These methodologies demonstrate a significant shift towards more sustainable synthetic practices in organophosphorus chemistry. The elimination of catalysts and solvents, coupled with the use of energy-efficient techniques like microwave and ultrasound irradiation, provides a green pathway for the synthesis of key precursors to this compound.

Mechanistic Investigations of Reactions Involving Aryl Methylphosphonate Esters

Nucleophilic Displacement Reactions at the Phosphorus Center

Nucleophilic substitution at the tetrahedral phosphorus center is a cornerstone of organophosphorus reaction mechanisms. These reactions typically proceed through a trigonal bipyramidal (TBP-5C) intermediate or transition state, where the attacking nucleophile and the leaving group occupy the apical positions. sapub.org The specific pathway and reaction rate are highly sensitive to the nature of the substituents attached to the phosphorus atom.

In nucleophilic displacement reactions of methylphosphonate (B1257008) esters, two primary cleavage pathways are possible: the cleavage of the phosphorus-oxygen (P-O) bond or the phosphorus-carbon (P-C) bond. The preferred pathway is determined by the relative stability of the potential leaving groups and the stability of the transition states leading to each cleavage.

Computational studies, such as Density Functional Theory (DFT) calculations on dimethyl methylphosphonate and its chloro-substituted analogs, have elucidated the factors governing this competition. nih.govacs.org For unsubstituted dimethyl methylphosphonate, P-O bond cleavage is the exclusive pathway. nih.govacs.org However, as electron-withdrawing substituents (like chlorine atoms) are added to the methyl group, the stability of the transition states and intermediates that facilitate P-C bond cleavage increases. nih.govacs.org This is attributed to the enhanced apicophilicity—the ability of a substituent to preferentially occupy an apical position in a trigonal bipyramidal intermediate—of the substituted methyl ligand. nih.gov For instance, the trichlorinated methylphosphonate analog is predicted to undergo P-C bond dissociation exclusively. nih.govacs.org This principle suggests that substituents on the methyl group that can stabilize a negative charge will favor P-C cleavage over P-O cleavage.

| Compound | Predicted Cleavage Pathway | Influencing Factor |

|---|---|---|

| Dimethyl methylphosphonate | Exclusive P-O cleavage | Low apicophilicity of the methyl group |

| Dimethyl chloromethylphosphonate | Exclusive P-O cleavage | Slight increase in methyl group apicophilicity |

| Dimethyl dichloromethylphosphonate | P-O fission preferred, P-C scission feasible | Significant stabilization of P-C cleavage transition state |

| Dimethyl trichloromethylphosphonate | Exclusive P-C cleavage | High apicophilicity and stability of the trichloromethyl anion |

The electronic properties of substituents on the aryl ring of an aryl methylphosphonate ester significantly impact the rate of nucleophilic displacement at the phosphorus center. Electron-withdrawing groups on the aryloxy leaving group increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. Furthermore, these groups stabilize the resulting phenoxide anion, making it a better leaving group.

Kinetic studies on the hydrolysis of a series of aryl methylphosphonates coordinated to a dinuclear Co(III) complex provide quantitative insight into these effects. nih.gov The rate of hydrolysis, which proceeds via intramolecular hydroxide (B78521) attack on the phosphorus center, is highly dependent on the substituent on the aryl ring. nih.gov A linear free energy relationship, known as a Brønsted plot, relates the rate of the reaction to the pKa of the leaving group. For the hydrolysis of uncomplexed p-nitrophenyl methylphosphonate, Arrhenius parameters have been determined, with logA = 7.82 ± 0.05 and an activation energy (Ea) of 72.6 ± 0.4 kJmol⁻¹. nih.gov

| System | Brønsted βlg | Interpretation of Transition State |

|---|---|---|

| Uncomplexed Aryl Methylphosphonates | -0.69 | Moderate negative charge on the leaving group |

| Co(III)-Coordinated Aryl Methylphosphonates | -1.12 | Extensive P-O bond cleavage and significant negative charge on the leaving group |

Reaction Mechanisms in Carbon-Carbon Bond Forming Transformations

Phosphonates are crucial reagents in organic synthesis, particularly for the formation of carbon-carbon double bonds. The phosphorus moiety plays a central role in activating an adjacent carbon for nucleophilic attack and facilitating the subsequent transformation.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for synthesizing alkenes, especially α,β-unsaturated carbonyl compounds, with high stereoselectivity. nrochemistry.comalfa-chemistry.com The reaction involves a stabilized phosphonate (B1237965) carbanion reacting with an aldehyde or ketone. wikipedia.org

The mechanism proceeds through several key steps: nrochemistry.comwikipedia.org

Deprotonation: A base removes the acidic proton alpha to the phosphonate and an electron-withdrawing group, generating a nucleophilic phosphonate carbanion. wikipedia.org

Nucleophilic Addition: The carbanion adds to the carbonyl carbon of the aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric intermediates. wikipedia.orgnih.gov

Oxaphosphetane Formation: The intermediates undergo cyclization to form a four-membered ring, the oxaphosphetane. nrochemistry.com

Elimination: The oxaphosphetane collapses, cleaving the P-C and O-C bonds to yield the alkene and a water-soluble dialkylphosphate salt, which is easily removed from the reaction mixture. alfa-chemistry.comwikipedia.org

The stereochemistry of the resulting alkene is a key feature of the HWE reaction. Typically, the reaction shows a strong preference for the formation of the (E)-alkene (trans-isomer). nrochemistry.comwikipedia.org This selectivity is generally determined by thermodynamic control, where the intermediates can equilibrate to favor the more stable transition state leading to the (E)-alkene. wikipedia.org Steric factors play a crucial role; the transition state that minimizes steric repulsion between the larger substituents leads to the major product. alfa-chemistry.comorganic-chemistry.org For instance, the approach of the carbanion to the aldehyde is favored when the bulky phosphoranyl group is antiperiplanar to the larger substituent on the carbonyl, which ultimately leads to the E-alkene. organic-chemistry.org

The formation of ether phosphonates can, under specific circumstances, proceed through a unimolecular nucleophilic substitution (SN1) mechanism. This pathway is distinct from the more common bimolecular (SN2) routes and is characterized by the formation of a carbocation intermediate. libretexts.org

The SN1 mechanism involves a stepwise process: masterorganicchemistry.comchemistrysteps.com

Formation of a Carbocation: The reaction begins with the slow, rate-determining step where the leaving group departs from the carbon alpha to the phosphorus atom, forming a planar sp²-hybridized carbocation. libretexts.orgmasterorganicchemistry.com The stability of this carbocation is crucial for the viability of the SN1 pathway. Tertiary and secondary alkyl halides are more prone to react via this mechanism. masterorganicchemistry.com

Nucleophilic Attack: A weak nucleophile, such as an alcohol, attacks the electrophilic carbocation. Because the carbocation is planar, the nucleophile can attack from either face. libretexts.orgbyjus.com

Deprotonation: If the nucleophile was neutral (like an alcohol), a final deprotonation step occurs to yield the final ether product. chemistrysteps.com

A key stereochemical consequence of the SN1 mechanism is racemization. If the starting material is chiral at the reacting carbon, the planar carbocation intermediate allows for the nucleophile to attack from both sides, leading to a mixture of retention and inversion products, often approaching a 50:50 racemic mixture. libretexts.orgmasterorganicchemistry.com The rate of an SN1 reaction is dependent only on the concentration of the substrate and is independent of the nucleophile's concentration, following first-order kinetics. libretexts.orgchemistrysteps.com

Mechanistic Roles of Phosphonate Ligands in Catalysis

Phosphonates are versatile ligands in coordination chemistry and catalysis. scispace.com By binding to metal ions through their oxygen atoms, they can form a wide array of structures, from discrete complexes to extended one-, two-, or three-dimensional metal-organic frameworks (MOFs). scispace.commdpi.com The phosphonate moiety can influence the catalytic activity of a metal center through both electronic and steric effects.

The coordination of a phosphonate ligand to a metal ion modulates the electronic properties of the metal center. The electron-donating or -withdrawing nature of the organic group (R) on the phosphonate [RPO₃]²⁻ can alter the electron density at the metal, thereby tuning its reactivity in catalytic cycles such as oxidation, reduction, or coupling reactions. scispace.com For example, in palladium-catalyzed coupling reactions, phosphonate ligands can influence the efficiency of the catalyst. It has been observed that catalysts with phosphonic acid moieties can show better catalytic efficiency compared to those with phosphonate ester groups, suggesting that the terminal P-OH group plays a role in the catalytic cycle. scispace.com

Furthermore, the steric bulk of the phosphonate ligand can control access to the catalytic site, influencing substrate selectivity. In heterogeneous catalysis, metal phosphonate frameworks can provide well-defined porous structures where the size and shape of the pores dictate which substrate molecules can approach the active metal sites, leading to shape-selective catalysis. mdpi.com The organic groups of the phosphonate can also create hydrophobic or hydrophilic environments within the catalyst, which can be crucial for reactions occurring in different solvent phases. scispace.com Organophosphonates also serve as valuable precursors and reagents in transition-metal-catalyzed reactions, such as the nickel-photoredox dual-catalyzed reductive coupling of alkynes with vinyl phosphonates. acs.org

Coordination Chemistry and Binding Modes of Phosphonate Ligands with Metal Centers

The phosphonate group is a versatile ligand capable of coordinating to metal centers in various modes, influencing the structure and reactivity of the resulting metal complexes. Research on aryl methylphosphonate esters has demonstrated their ability to act as bridging ligands between two metal centers.

In a detailed study, a series of aryl methylphosphonate esters were coordinated to a dinuclear cobalt(III) complex, [Co₂(tacn)₂(OH)₂]³⁺ (where tacn is 1,4,7-triazacyclononane). Crystallographic analysis of complexes with p-chlorophenyl methylphosphonate and phenyl methylphosphonate revealed that the phosphonate ester bridges the two cobalt(III) ions. nih.gov In these structures, the metal-metal distance is approximately 2.9 Å, which is comparable to the distances found in the active sites of some metalloenzymes like kidney bean purple acid phosphatase (3.1 Å) and protein phosphatase-1 (3.3 Å). nih.gov This bridging coordination mode is crucial for the subsequent catalytic activity of the complex.

The phosphonate group in these complexes typically coordinates to the metal centers through its oxygen atoms. The specific binding can vary, but a common mode involves the two oxygen atoms of the phosphonate group each binding to one of the two metal centers, thus forming a stable bridge. This coordination activates the phosphorus center towards nucleophilic attack.

Table 1: Selected Interatomic Distances in a Dinuclear Co(III) Complex with a Bridging Aryl Methylphosphonate

| Interatomic Feature | Distance (Å) |

| Co(III) - Co(III) | 2.91 |

| P - Bridging Hydroxide 1 | 3.23 |

| P - Bridging Hydroxide 2 | 3.23 |

| Data derived from a complex with p-chlorophenyl methylphosphonate. nih.gov |

Elucidation of Catalytic Cycles Involving Metal-Phosphonate Complexes

Metal-phosphonate complexes are known to be effective catalysts for a variety of organic transformations. The mechanistic pathways of these catalytic cycles are of significant interest for the development of more efficient synthetic methods.

A well-elucidated example is the hydrolysis of aryl methylphosphonate esters catalyzed by the aforementioned dinuclear cobalt(III) complex. nih.govnih.govacs.org This system serves as a functional model for phosphoprotein phosphatases. nih.gov The catalytic cycle for the hydrolysis of the coordinated aryl methylphosphonate involves an intramolecular attack by a hydroxide ion, which is also coordinated to the cobalt centers, on the phosphorus atom of the phosphonate. nih.govacs.org

The key steps in this catalytic cycle are:

Coordination: The aryl methylphosphonate ester binds to the dinuclear cobalt(III) center in a bridging fashion.

Activation: The coordination to the Lewis acidic cobalt centers polarizes the P-OAr bond, making the phosphorus atom more electrophilic.

Nucleophilic Attack: A coordinated hydroxide ion acts as an intramolecular nucleophile, attacking the activated phosphorus center. This leads to the formation of a pentacoordinate transition state. nih.govnih.govacs.org

Leaving Group Departure: The aryloxide group departs, resulting in the cleavage of the P-OAr bond.

Product Formation: The final products are the corresponding phenol (B47542) and the methylphosphonate still coordinated to the dinuclear complex. nih.gov

Kinetic studies on a series of substituted aryl methylphosphonates in this system have provided detailed information about the transition state of the hydrolysis reaction. The reaction is specific base catalyzed, and a Brønsted βlg value of -1.12 was determined, which is significantly more negative than that for the uncatalyzed hydrolysis (-0.69). nih.govacs.org This indicates a transition state with a considerable amount of negative charge buildup on the leaving aryloxide group, suggesting a dissociative-like mechanism with significant P-O bond cleavage in the transition state. nih.govnih.govacs.org

Kinetic isotope effect (KIE) studies for the hydrolysis of the p-nitrophenyl methylphosphonate complex further support this proposed mechanism. nih.govacs.org

Table 2: Kinetic Isotope Effects for the Hydrolysis of a p-Nitrophenyl Methylphosphonate-Co(III) Complex

| Isotope Position | Kinetic Isotope Effect (k_light / k_heavy) |

| Leaving Group Oxygen (¹⁸O) | 1.0228 |

| Leaving Group Nitrogen (¹⁵N) | 1.0014 |

| Non-bridging Phosphoryl Oxygens (¹⁸O) | 0.9954 |

| Nucleophilic Oxygen (¹⁸O) | 1.0105 |

| Data from Feng et al. (2009). nih.govacs.org |

The significant ¹⁸O KIE for the leaving group oxygen is indicative of substantial P-OAr bond fission in the transition state. The small inverse KIE at the non-bridging phosphoryl oxygens suggests a tightening of the P=O bond, while the normal KIE for the nucleophilic oxygen is consistent with O-P bond formation. nih.govacs.org

These mechanistic investigations highlight how the coordination of an aryl methylphosphonate ester to a metal center can dramatically alter its reactivity and facilitate catalytic transformations. While the specific parameters for Ethyl 4-methoxyphenyl (B3050149) methylphosphonate have not been reported, the principles derived from these studies on analogous compounds provide a robust framework for predicting its behavior in similar chemical environments.

Advanced Spectroscopic and Analytical Characterization of Phosphonate Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds. It provides detailed information about the chemical environment of NMR-active nuclei such as ¹H, ¹³C, and ³¹P.

Pulsed Field Gradient (PFG) and 2D NMR Techniques for Connectivity and Dynamics

Modern NMR spectroscopy utilizes a variety of techniques to unravel complex molecular structures and dynamics. Pulsed Field Gradient (PFG) NMR, for instance, is instrumental in studying molecular diffusion and can be used to determine the size of molecules in solution. wikipedia.orgucsb.edu PFG techniques are often incorporated into other NMR experiments to select for specific coherence pathways, which helps to suppress unwanted signals and artifacts, leading to cleaner spectra. In the context of Ethyl 4-methoxyphenyl (B3050149) methylphosphonate (B1257008), Diffusion Ordered Spectroscopy (DOSY), a PFG-based method, could be employed to separate its NMR signals from those of impurities or other components in a mixture based on their differing diffusion coefficients. wikipedia.org

Two-dimensional (2D) NMR techniques are indispensable for establishing atomic connectivity. For Ethyl 4-methoxyphenyl methylphosphonate, several 2D NMR experiments would be key to its characterization:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which would confirm the connectivity within the ethyl group (the triplet and quartet pattern) and the aromatic protons of the 4-methoxyphenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign each proton signal to its corresponding carbon atom in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Coupling |

| P-CH₃ | ~1.7 | ~15 | Doublet (JPC) |

| O-CH₂-CH₃ | ~4.1 | ~62 | Doublet of Quartets (JHH, JPC) |

| O-CH₂-CH₃ | ~1.3 | ~16 | Doublet of Triplets (JHH, JPC) |

| Ar-OCH₃ | ~3.8 | ~55 | Singlet |

| Ar C1 | - | ~125 | Doublet (JPC) |

| Ar C2/C6 | ~7.3 | ~130 | Doublet |

| Ar C3/C5 | ~6.9 | ~114 | Doublet |

| Ar C4 | - | ~160 | Singlet |

Note: Predicted values are based on standard chemical shift increments and data from analogous compounds. Actual experimental values may vary.

Application of ³¹P NMR in Reaction Monitoring and Stereochemical Assignment

Phosphorus-31 (³¹P) NMR is a highly sensitive and specific technique for studying organophosphorus compounds. nih.gov With a 100% natural abundance and a wide chemical shift range, ³¹P NMR provides unambiguous information about the oxidation state, coordination, and stereochemistry of the phosphorus center.

For this compound, the ³¹P NMR spectrum would exhibit a single resonance, with a chemical shift typically in the range of +20 to +30 ppm (relative to 85% H₃PO₄), characteristic of alkyl/aryl phosphonate (B1237965) esters. nih.govresearchgate.net This distinct signal allows for straightforward monitoring of reactions. For example, during the synthesis of this compound, the disappearance of the starting phosphorus-containing reagent and the appearance of the product peak at its characteristic shift can be tracked in real-time to determine reaction completion. rsc.org Similarly, any hydrolysis of the ester to its corresponding phosphonic acid would result in a noticeable upfield or downfield shift in the ³¹P spectrum, making it an excellent tool for stability studies. researchgate.net

Furthermore, if the carbon atom attached to the phosphorus were a stereocenter (by replacing the methyl group with a different substituent), ³¹P NMR would be crucial for stereochemical assignment. Diastereomers would have distinct ³¹P chemical shifts, and the relative integration of these signals could be used to determine the diastereomeric ratio.

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, confirm its elemental composition, and deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₀H₁₅O₄P), the exact mass can be calculated.

Table 2: Calculated Exact Mass for this compound

| Formula | Isotope | Mass (Da) | Calculated Exact Mass (Da) |

| C₁₀H₁₅O₄P | ¹²C | 12.000000 | 230.06806 |

| ¹H | 1.007825 | ||

| ¹⁶O | 15.994915 | ||

| ³¹P | 30.973762 |

An experimental HRMS measurement matching this calculated value would provide strong evidence for the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) in Organophosphorus Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and semi-volatile organophosphorus compounds. chromatographyonline.comchromatographyonline.com In a typical GC-MS analysis, the compound is first separated from a mixture based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron ionization, EI) and fragmented. mdpi.com

The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M⁺) and various fragment ions. The fragmentation pattern provides valuable structural information. libretexts.org For this compound, key fragmentation pathways would likely include:

Loss of the ethoxy group (-OC₂H₅): Leading to a fragment ion at m/z 185.

Cleavage of the P-C bond: Loss of the methyl group (-CH₃) or the 4-methoxyphenyl group.

Fragmentation of the 4-methoxyphenyl moiety: A prominent peak at m/z 121, corresponding to the 4-methoxybenzyl cation ([CH₃OC₆H₄CH₂]⁺), is expected, similar to the fragmentation of related compounds like Ethyl 4-methoxyphenylacetate. nist.govresearchgate.net

Rearrangement reactions: Such as the McLafferty rearrangement, if applicable.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z | Proposed Fragment Ion | Structure |

| 230 | Molecular Ion [M]⁺ | [C₁₀H₁₅O₄P]⁺ |

| 202 | [M - C₂H₄]⁺ | Loss of ethene |

| 185 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |

| 121 | [CH₃OC₆H₄CH]⁺ | 4-methoxybenzyl cation |

Comparing the obtained spectrum to spectral libraries can further confirm the compound's identity. nih.gov

Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Molecular-Level Characterization

Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) represents the pinnacle of mass spectrometry in terms of mass resolution and accuracy. pnnl.govyoutube.com This technique traps ions in a strong magnetic field, where their cyclotron frequency is measured. osti.gov This frequency is inversely proportional to the ion's m/z ratio, and because frequency can be measured with extraordinary precision, FT-ICR MS can achieve resolutions exceeding 1,000,000.

For this compound, FT-ICR MS would offer several advantages:

Unambiguous Formula Determination: Its ultra-high mass accuracy provides the highest confidence in confirming the elemental formula obtained from HRMS.

Complex Mixture Analysis: If the compound were part of a complex environmental or biological sample, FT-ICR MS could resolve its signal from thousands of other molecules, even those with very similar masses (isobars). nih.gov

Isotopic Fine Structure: The high resolution allows for the clear identification of the isotopic pattern (e.g., from the presence of ¹³C), further confirming the elemental composition.

While not a routine technique, the application of FT-ICR MS would provide the most definitive molecular-level characterization of this compound. pnnl.gov

Vibrational Spectroscopy (IR, Raman) and UV-Vis Spectroscopy

Vibrational and electronic spectroscopy are powerful, non-destructive techniques for elucidating the molecular structure and electronic properties of phosphonate esters. Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information on functional groups, bond vibrations, and electronic transitions within the molecule.

Infrared (IR) Spectroscopy for Phosphoryl and Ester Linkage Characterization

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in organophosphorus compounds by measuring the absorption of infrared radiation corresponding to specific molecular vibrations. For this compound, the IR spectrum is dominated by characteristic absorptions from the phosphoryl (P=O) group, the P-O-C ester linkages, and the 4-methoxyphenyl moiety.

The phosphoryl stretching vibration (νP=O) is one of the most intense and characteristic bands in the IR spectrum of phosphonates. Its frequency is sensitive to the electronic and steric effects of the substituents attached to the phosphorus atom. For alkyl phosphonates, this band typically appears in the range of 1200-1300 cm⁻¹. The presence of the electron-donating 4-methoxyphenyl group can influence the exact position of this band.

The P-O-C linkage gives rise to several characteristic vibrations. The asymmetric and symmetric stretching vibrations of the P-O-C (aryl) and P-O-C (alkyl) bonds are particularly informative. The P-O-Aryl stretch is typically observed around 1190-1240 cm⁻¹, while the P-O-Alkyl stretch is found in the 1000-1050 cm⁻¹ region. aip.org These bands are crucial for confirming the ester nature of the compound.

Other significant absorptions for this compound include aromatic C=C stretching vibrations around 1600 cm⁻¹ and 1500 cm⁻¹, C-H stretching of the aromatic ring just above 3000 cm⁻¹, and aliphatic C-H stretching from the methyl and ethyl groups below 3000 cm⁻¹. semanticscholar.orgnih.gov The characteristic C-O stretching of the methoxy (B1213986) group on the phenyl ring is also expected. nih.gov

Table 1: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2850 - 2980 | Medium |

| Phosphoryl Stretch | P=O | 1200 - 1300 | Strong |

| Aromatic C=C Stretch | C=C | 1500 - 1615 | Medium |

| P-O-Aryl Asymmetric Stretch | P-O-Ar | 1190 - 1240 | Strong |

| C-O-C Asymmetric Stretch | Ar-O-CH₃ | 1240 - 1260 | Strong |

Surface-Enhanced Raman Spectroscopy (SERS) for Interfacial Studies of Phosphonates

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. proquest.comacs.org It provides enhancement of the Raman signal by orders of magnitude, allowing for the detection of trace amounts of analyte and detailed investigation of molecule-surface interactions. proquest.com For phosphonates like this compound, SERS is an ideal tool for probing interfacial phenomena, such as adsorption geometry, orientation, and chemical transformations at a surface. dtic.milresearchgate.net

The interaction between the phosphonate moiety and the metal surface is a key area of investigation. Studies have shown that the adsorption of phosphonates onto silver surfaces often occurs via the oxygen atoms of the phosphonate group. researchgate.netnih.gov SERS can elucidate this interaction by monitoring changes in the vibrational frequencies of the P=O and P-O-C groups upon adsorption. A shift in the ν(P=O) band, for instance, can indicate direct coordination of the phosphoryl oxygen with the metal surface. nih.gov

Furthermore, the orientation of the 4-methoxyphenyl ring relative to the surface can be determined. The enhancement of Raman signals is strongly dependent on the orientation of a particular bond with respect to the metal surface. By analyzing the relative intensities of the aromatic ring modes (e.g., ring breathing, C-H in-plane, and out-of-plane bending), one can deduce whether the ring is oriented perpendicular, parallel, or tilted with respect to the surface. This information is critical for understanding how these molecules self-assemble or interact with substrates in various applications. The technique has proven effective for studying the surface reactions and degradation of various phosphonates. dtic.mil

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The chromophore in this compound is the 4-methoxyphenyl group. The phosphonate moiety itself does not absorb significantly in the typical UV-Vis range (200-800 nm).

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* transitions within the benzene (B151609) ring. The presence of the methoxy (-OCH₃) group, an auxochrome, on the para position of the phenyl ring influences the position and intensity of these absorption bands. As an electron-donating group, the methoxy substituent typically causes a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene.

For aromatic compounds containing methoxy groups, strong absorption bands corresponding to π → π* transitions are commonly observed. materialsciencejournal.org For instance, a related compound, ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exhibits a maximum absorption (λmax) at 278 nm, which is attributed to electronic excitation from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). materialsciencejournal.org It is therefore anticipated that this compound will display characteristic absorption bands in the 220-280 nm region.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | 4-Methoxyphenyl Ring | ~270 - 280 | Moderate |

Computational and Theoretical Chemistry Approaches in Phosphonate Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It has been widely applied to study organic molecules containing phosphorus, offering a balance between computational cost and accuracy. jocpr.com DFT calculations are instrumental in determining molecular geometries, electronic properties, and reactivity descriptors for compounds like Ethyl 4-methoxyphenyl (B3050149) methylphosphonate (B1257008).

Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are readily calculated. researchgate.net The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack. nih.gov

A central application of DFT in chemical research is the exploration of reaction mechanisms. nih.gov This is achieved by mapping the potential energy surface (PES), which represents the energy of a molecule as a function of its geometry. nih.govarxiv.org By identifying stationary points on the PES—minima corresponding to reactants and products, and first-order saddle points corresponding to transition states (TS)—the entire reaction pathway can be charted. nih.gov

For reactions involving aryl methylphosphonate esters, such as hydrolysis, DFT calculations can elucidate the structure of the transition state. nih.gov For instance, in the base-catalyzed hydrolysis of aryl methylphosphonates coordinated to a dinuclear cobalt(III) complex, kinetic data pointed to a specific transition state. nih.govnih.gov A DFT analysis of a similar uncatalyzed hydrolysis reaction supported a loose transition state, which was consistent with experimental kinetic isotope effects. nih.gov Such computational studies are critical for distinguishing between proposed mechanisms, like E2 or E1cB pathways in elimination reactions or associative versus dissociative pathways in substitution reactions. nih.gov The process involves locating the TS geometry and then performing an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the TS connects the correct reactant and product minima on the PES. researchgate.net In some complex reactions, a single transition state can lead to multiple products through a phenomenon known as post-transition-state bifurcation, which can also be investigated using detailed PES mapping. researchgate.net

Computational methods, particularly DFT, are frequently used to predict and interpret spectroscopic data, aiding in the structural elucidation of molecules. nih.gov By calculating properties like NMR chemical shifts and vibrational frequencies, theoretical spectra can be generated and compared with experimental results to confirm or propose molecular structures.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts has become a standard application of DFT. comporgchem.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for these calculations. researchgate.net The accuracy of the prediction depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). comporgchem.comresearchgate.net For a set of diverse organic molecules, DFT calculations have achieved high accuracy, with root-mean-square deviations (RMSD) between 0.07 to 0.19 ppm for ¹H shifts and 0.5 to 2.9 ppm for ¹³C shifts. researchgate.net Machine learning models trained on DFT-calculated data can further enhance prediction speed and accuracy. nih.govnrel.govnih.gov

| Method/Functional | Basis Set | Solvent Model | Typical Accuracy (¹³C MAE, ppm) |

| B3LYP | 6-31G(d) | PCM | ~2.0 |

| WP04 | 6-311++G(2d,p) | PCM | < 2.0 |

| 3D Graph Neural Network (with DFT data) | - | - | ~0.94 |

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of molecules by computing their vibrational frequencies. researchgate.net The calculated frequencies are often systematically scaled to correct for anharmonicity and other method-inherent approximations, leading to excellent agreement with experimental spectra. researchgate.net This allows for the confident assignment of vibrational modes to specific functional groups within the molecule, such as the P=O, P-O-C, and C-O-Ar stretches in Ethyl 4-methoxyphenyl methylphosphonate. researchgate.net

Theoretical calculations are exceptionally well-suited for systematic studies of substituent effects on the electronic properties and reactivity of a series of related compounds. For aryl methylphosphonate esters, modifying the substituent on the aryl ring can significantly alter the molecule's behavior.

DFT can quantify these effects by calculating changes in properties such as charge distribution, HOMO-LUMO energies, and reactivity indices. For example, in the hydrolysis of a series of aryl methylphosphonates (with substituents like p-NO₂, m-NO₂, p-Cl), a Brønsted plot of the reaction rate against the pKa of the leaving group yielded a βlg value of -1.12. nih.govnih.gov This value, derived from experimental kinetics, provides information about the charge development on the phenolic oxygen in the transition state and can be correlated with electronic parameters derived from DFT calculations. nih.gov Computational studies on related aryl systems have shown that substituent effects are often explained by direct through-space electrostatic interactions rather than solely by the polarization of the aryl π-system. mit.edu Similarly, molecular dynamics simulations have been used to study the thermal decomposition of phosphate (B84403) esters, revealing that aryl phosphates have much higher thermal stability compared to alkyl phosphates, a difference attributed to the strength of the P-O versus C-O bonds. acs.org

Molecular Dynamics Simulations (MDS) for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying static electronic properties and reaction pathways, Molecular Dynamics (MDS) is the primary tool for exploring the dynamic behavior of molecules. nih.gov MDS simulates the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of conformational flexibility and intermolecular interactions. mdpi.com

For a molecule like this compound, MDS can be used to explore the accessible conformations by simulating the rotation around its various single bonds (e.g., P-C, P-O, C-C, C-O). This provides insight into the molecule's flexibility and the relative populations of different conformers in solution or other environments. mdpi.com Furthermore, MDS is invaluable for studying how the phosphonate (B1237965) interacts with its surroundings, such as solvent molecules or other solutes. biorxiv.org These simulations can reveal the structure of the solvation shell, identify specific interactions like hydrogen bonding, and quantify the strength of non-covalent interactions that are crucial in biological systems and materials science. acs.orgresearchgate.net Recent advances combine MD simulations with crystallographic data (MD-MX methods) to refine structural models, including the positions of solvent molecules and the characterization of conformational ensembles. nih.gov

Ab Initio and Quantum Mechanics/Molecular Mechanics (QM/MM) Methods for Complex Chemical Systems

For very large and complex systems, such as an enzyme active site or a molecule in an explicit solvent box, full quantum mechanical calculations are computationally prohibitive. In these cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. mpg.de

The QM/MM approach partitions the system into two regions. nih.gov The core region, where the key chemical event (e.g., bond breaking/forming) occurs, is treated with a high-level quantum mechanics method (like DFT or ab initio methods). mpg.de The rest of the system, the environment (e.g., protein scaffold, bulk solvent), is treated using a less computationally demanding molecular mechanics (MM) force field. nih.gov This hybrid approach allows for the accurate modeling of reactions in their natural, complex environments. nih.gov For example, the hydrolysis of a phosphonate ester within a phosphatase enzyme could be modeled using QM/MM, where the ester and key active site residues are in the QM region, and the rest of the protein and surrounding water are in the MM region. nih.govnih.gov This method accurately reproduces environmental effects, such as electrostatics and steric constraints, on the reaction profile, providing insights that would be missed by simpler gas-phase or implicit solvent models. nih.gov

Applications and Emerging Research Directions of Aryl Methylphosphonate Derivatives

Phosphonate (B1237965) Ligands in Homogeneous and Heterogeneous Catalysis

The ability of the phosphonate moiety to coordinate with metal centers has made aryl methylphosphonates valuable as ligands in both homogeneous and heterogeneous catalysis. Their electronic and steric properties can be readily modified, allowing for the fine-tuning of catalyst activity, selectivity, and stability. acs.org They have been employed as precursors for more complex phosphine (B1218219) ligands or used directly in various catalytic systems. ncl.ac.uk

Development of Phosphonate-Based Ligand Systems for Asymmetric Catalysis

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Asymmetric catalysis, which utilizes chiral catalysts to produce an excess of one enantiomer, is a powerful tool for achieving this goal. Phosphonate-based compounds have been successfully incorporated into ligand systems for a variety of asymmetric transformations. mdpi.com

Chiral phosphine-phosphoramidite and phosphite-phosphine ligands, which can be derived from phosphonate precursors, have shown exceptional performance in reactions like rhodium-catalyzed asymmetric hydrogenation. dicp.ac.cnacs.org These ligands create a specific chiral environment around the metal center, directing the stereochemical outcome of the reaction. For instance, high enantioselectivities (up to 99% ee) have been achieved in the hydrogenation of functionalized olefins using such systems. dicp.ac.cnacs.org The modularity of these ligands allows for systematic tuning to optimize performance for different substrates. acs.org

Table 1: Performance of Phosphonate-Related Ligands in Asymmetric Hydrogenation

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Dimethyl itaconate | Rh-Indolphos | >99% | dicp.ac.cn |

| α-Dehydroamino acid esters | Rh-Indolphos | >99% | dicp.ac.cn |

| Enamides | Rh-(Sc,Rp,Sa)-PPFAphos | >99% | dicp.ac.cn |

Application in Photoredox Catalysis and Light-Mediated Transformations

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for forging chemical bonds under mild conditions. acs.orgpurdue.edu This methodology is particularly effective for creating C-P bonds to synthesize aryl phosphonates. acs.org In a typical process, a photocatalyst, upon absorbing visible light, initiates a single-electron transfer (SET) process with an aryl halide. This generates a highly reactive aryl radical that can then couple with a phosphorus-based nucleophile, such as a trialkyl phosphite (B83602), to form the desired aryl phosphonate. acs.orgnih.gov

A significant advantage of many photoredox methods is that they are transition-metal-free, which is beneficial when synthesizing phosphonate ligands intended for use with transition metals, as it avoids potential contamination. mdpi.com Various organic dyes, such as Eosin Y and 10H-phenothiazine (PTZ), have been employed as effective photocatalysts for these transformations, demonstrating broad functional group tolerance and yielding good to excellent results. purdue.edumdpi.comnih.gov

Zirconium Phosphonates as Solid Acid Catalysts and Catalyst Supports

Zirconium phosphates and their organic derivatives, zirconium phosphonates (ZrPs), are highly versatile materials in heterogeneous catalysis. mdpi.comresearchgate.net Their notable thermal and chemical stability, tunable acidity (both Brønsted and Lewis), and high surface area make them excellent solid acid catalysts and robust supports for other catalytically active species. mdpi.commdpi.com The layered or porous structure of these materials provides accessible active sites for chemical reactions. mdpi.comtezu.ernet.in

As solid acid catalysts, ZrPs have been used in various organic transformations, including biomass conversion and the synthesis of important industrial chemicals. mdpi.commdpi.com Their stability allows them to function under harsh reaction conditions where many other catalysts would degrade. acs.org

Furthermore, ZrPs serve as exceptional supports for immobilizing metal ions, organometallic complexes, and metal nanoparticles. researchgate.netmdpi.com This immobilization prevents the leaching of the active metal species, enhances catalyst stability, and, crucially, facilitates easy recovery and reuse of the catalyst, which is a key principle of green chemistry. researchgate.nettezu.ernet.in The phosphonate group acts as a strong anchor, covalently linking the active catalytic sites to the robust zirconium-based framework. tezu.ernet.in

Table 2: Properties of Zirconium Phosphate (B84403) (ZrP) Materials in Catalysis

| Material Type | Surface Area (m²/g) | Key Catalytic Features | Reference |

|---|---|---|---|

| Mesoporous ZrP | 407 | High surface area, excellent activity in 5-HMF production | mdpi.com |

| Porous ZrP | 334 | Good support for VPO catalysts | mdpi.com |

| Layered ZrP | Varies | High thermal and chemical stability, ion exchange capacity | mdpi.com |

Role in Advanced Materials Science

The inherent properties of the phosphonate group, including its strong binding affinity to metal oxides, thermal stability, and potential for chemical modification, have made aryl methylphosphonate (B1257008) derivatives attractive building blocks for advanced materials. airedale-group.comtaylorandfrancis.com

Integration of Phosphonate Moieties into Polymer Systems and Functional Coatings

Phosphonate moieties are increasingly being incorporated into polymer backbones and side chains to impart specific functionalities. mdpi.com These functionalities include improved flame retardancy, thermal stability, and adhesion to various surfaces. mdpi.com Poly(phosphonate)s, which have a stable carbon-phosphorus bond in their backbone, are a class of polymers being explored for biomedical applications due to their degradability and the non-toxic nature of their degradation products. mpg.demanchester.ac.uk The synthesis of phosphonate-containing monomers and their subsequent polymerization allows for the creation of materials with tailored properties. nih.govacs.org

In the realm of functional coatings, phosphonic acids and their esters are highly effective at modifying metal surfaces. mdpi.com They form self-assembled monolayers (SAMs) on metal oxides like aluminum, titanium, and steel, creating a strong, hydrolytically stable M-O-P bond. mdpi.comgoogle.com These coatings can provide excellent corrosion resistance by creating a dense, hydrophobic barrier on the metal surface. mdpi.com The aryl group of the phosphonate can be further functionalized to introduce other properties, such as antimicrobial activity or to improve adhesion to a subsequent polymer layer. google.com

Surface Immobilization and Anchoring Agents for Hybrid Materials

The creation of organic-inorganic hybrid materials allows for the combination of properties from two distinct classes of materials into a single, synergistic composite. academie-sciences.fr Aryl phosphonates are ideal coupling agents or anchoring molecules for this purpose due to the phosphonate group's powerful ability to bind to inorganic surfaces, particularly metal oxides. researchgate.netuhasselt.be

This strong anchoring is utilized to graft organic molecules onto inorganic nanoparticles, creating functionalized hybrid systems. academie-sciences.fr For example, phosphonate-terminated polymers have been grafted onto the surface of oxide metal nanoparticles for various applications. mdpi.com This surface modification can improve the dispersion of nanoparticles in a polymer matrix, introduce catalytic sites onto a solid support, or create materials with specific optical or electronic properties. academie-sciences.fr The stability of the phosphonate anchor ensures the long-term integrity and performance of the resulting hybrid material. uhasselt.be

Environmental Chemistry of Organophosphorus Compounds: Degradation and Remediation (Academic Perspective)

The environmental fate of aryl methylphosphonate derivatives, such as Ethyl 4-methoxyphenyl (B3050149) methylphosphonate, is dictated by a combination of chemical, photochemical, and biological processes. These compounds, part of the broader class of organophosphorus (OP) chemicals, are susceptible to transformation in soil and aquatic systems, which influences their persistence, bioavailability, and potential impact. tandfonline.comlyellcollection.org Understanding the mechanisms of their degradation is crucial for assessing environmental risk and developing effective remediation strategies.

Mechanisms of Chemical and Photochemical Degradation of Phosphonates in Environmental Systems

The persistence of phosphonates in the environment is largely determined by their susceptibility to abiotic degradation processes, primarily chemical hydrolysis and photochemical decomposition. tandfonline.comosti.gov The core structure of Ethyl 4-methoxyphenyl methylphosphonate features a stable carbon-phosphorus (C-P) bond, but the ester linkages (P-O-C) are vulnerable to cleavage. oup.comoup.com

Chemical Degradation: Hydrolysis

Hydrolysis is a primary chemical pathway for the degradation of organophosphorus esters in aquatic environments. tandfonline.commdpi.comnih.gov The reaction involves the cleavage of the ester bond by water, which can be catalyzed by acids or bases. For aryl methylphosphonates, hydrolysis typically targets the P-O-aryl or P-O-alkyl bonds. oup.commdpi.com The rate of hydrolysis is highly dependent on environmental factors, particularly pH and temperature. lyellcollection.org

pH: Alkaline hydrolysis is generally much faster than neutral or acidic hydrolysis for most organophosphorus esters. lyellcollection.orgmdpi.com Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic phosphorus atom and leading to the displacement of the alcohol or phenol (B47542) leaving group.

Temperature: An increase in temperature generally accelerates the rate of hydrolysis, as with most chemical reactions. lyellcollection.org

Leaving Group: The nature of the substituent on the ester group significantly influences the hydrolysis rate. Aryl esters, such as the 4-methoxyphenyl group, are generally better leaving groups than alkyl groups, leading to faster hydrolysis of the P-O-aryl bond compared to the P-O-ethyl bond. mdpi.com

The hydrolysis of an aryl methylphosphonate ester proceeds in a stepwise manner, first cleaving one ester linkage and then potentially the second, yielding the corresponding phosphonic acid. mdpi.comresearchgate.net For this compound, this would result in the formation of 4-methoxyphenyl methylphosphonic acid and eventually methylphosphonic acid, along with ethanol (B145695) and 4-methoxyphenol.

Photochemical Degradation (Photolysis)

Photolysis, or degradation by sunlight, is another significant abiotic pathway for the transformation of organophosphorus compounds in surface waters and on soil surfaces. tandfonline.comresearchgate.netresearchgate.net The process can occur through two main mechanisms:

Direct Photolysis: The compound itself absorbs light energy, leading to an excited state that can then undergo bond cleavage or rearrangement. Aryl-containing compounds, like this compound, can absorb UV radiation from sunlight due to the presence of the aromatic ring. rsc.org

Indirect Photolysis: Other substances in the environment, known as photosensitizers (e.g., humic acids, nitrate (B79036) ions), absorb light and transfer the energy to the phosphonate molecule or generate reactive species like hydroxyl radicals (•OH) that then attack and degrade the compound. researchgate.netnih.gov

The products of photolysis can be complex and varied, often involving oxidation, isomerization, and cleavage of the ester bonds. researchgate.netnih.govresearchgate.net For example, studies on related organophosphorus pesticides have shown that photolysis can lead to the oxidation of P=S bonds to P=O (in thiophosphonates) and cleavage of the ester linkage, yielding phenols and phosphoric acid derivatives. researchgate.netnih.gov The photochemical decomposition of aryl esters can result in cleavage of the aryl-oxygen bond. rsc.org

Table 1: Factors Influencing Abiotic Degradation of Aryl Methylphosphonates

| Factor | Effect on Hydrolysis | Effect on Photolysis | Mechanism/Comment |

|---|---|---|---|

| pH | Rate increases significantly under alkaline conditions. | Can influence the species of the compound and photosensitizers present. | Base-catalyzed nucleophilic attack on the phosphorus center is a dominant hydrolysis mechanism. lyellcollection.org |

| Temperature | Rate increases with temperature. | Minor direct effect, but can influence reaction kinetics. | Provides the necessary activation energy for bond cleavage. lyellcollection.org |

| Sunlight Intensity | No direct effect. | Rate is directly proportional to light intensity. | Higher intensity provides more photons to initiate photochemical reactions. tandfonline.com |

| Presence of Humic Substances | Can catalyze hydrolysis to a minor extent. | Can act as photosensitizers (indirect photolysis) or light screeners (inhibition). | Generates reactive oxygen species that degrade the phosphonate. researchgate.net |

Studies on Microbial Transformation and Enzymatic Degradation Pathways (Focus on Chemical Mechanisms)

While abiotic processes contribute to the degradation of phosphonates, microbial metabolism is often the most significant pathway for their complete mineralization in the environment. oup.comresearchgate.netnih.gov Many bacteria have evolved sophisticated enzymatic systems to cleave the highly stable carbon-phosphorus (C-P) bond, allowing them to utilize phosphonates as a source of phosphorus, especially in phosphate-limited environments. nih.govresearchgate.net

The degradation of phosphonates by microorganisms typically involves one of three primary enzymatic strategies for C-P bond cleavage: hydrolytic, oxidative, or radical-based pathways. nih.gov

Hydrolytic C-P Bond Cleavage

This is a common pathway for the degradation of α-substituted phosphonates, such as 2-aminoethylphosphonate (AEP). nih.govnih.govacs.org The process often involves an initial activation step, such as transamination, to create a more labile intermediate before the C-P bond is hydrolyzed. nih.gov

Phosphonoacetaldehyde (B103672) Hydrolase (PhnX): In one of the best-characterized pathways, AEP is first converted to phosphonoacetaldehyde (PAA) by a transaminase (PhnW). The enzyme PhnX then catalyzes the hydrolytic cleavage of the C-P bond in PAA to yield acetaldehyde (B116499) and inorganic phosphate. nih.govfrontiersin.org

Phosphonopyruvate (B1221233) Hydrolase (PalA): This enzyme acts on phosphonopyruvate, which can be formed from the transamination of phosphonoalanine. PalA, a metal-dependent hydrolase, cleaves the C-P bond to produce pyruvate (B1213749) and inorganic phosphate. nih.govfrontiersin.org

Phosphonoacetate Hydrolase (PhnA): This enzyme directly hydrolyzes phosphonoacetate into acetate (B1210297) and phosphate. frontiersin.orgscispace.com

Oxidative C-P Bond Cleavage

Some pathways utilize oxygenases to cleave the C-P bond. For instance, an alternative route for AEP degradation involves an oxygenase (PhnY*) that forms (R)-1-hydroxy-2-aminoethylphosphonate. A subsequent dioxygenase (PhnZ) cleaves the C-P bond, yielding glycine (B1666218) and phosphate. acs.org

Radical-Based C-P Bond Cleavage (C-P Lyase Pathway)

For many phosphonates, particularly simple alkylphosphonates that lack a functional group to facilitate hydrolysis, the C-P lyase pathway is essential. nih.govscispace.com This is a complex, multi-protein enzyme system that utilizes a radical mechanism to break the C-P bond. While the exact mechanism is still under investigation, it is known to be ATP-dependent and can act on a broad range of phosphonate substrates. nih.gov The C-P lyase pathway converts phosphonates into the corresponding alkane and inorganic phosphate.

For a compound like this compound, microbial degradation would likely begin with the hydrolysis of the ester bonds by non-specific esterase enzymes, a common initial step in the breakdown of organophosphorus pesticides. oup.comresearchgate.net This would release ethanol, 4-methoxyphenol, and methylphosphonic acid. The resulting methylphosphonic acid could then be degraded by bacteria possessing the C-P lyase pathway to yield methane (B114726) and inorganic phosphate. nih.gov

Table 2: Key Enzymatic Pathways in Phosphonate Degradation

| Pathway/Enzyme | Mechanism Type | Typical Substrate | Chemical Reaction |

|---|---|---|---|

| Phosphonoacetaldehyde Hydrolase (PhnX) | Hydrolytic | Phosphonoacetaldehyde | Cleavage of PAA to acetaldehyde + inorganic phosphate. nih.gov |

| Phosphonopyruvate Hydrolase (PalA) | Hydrolytic | Phosphonopyruvate | Cleavage of phosphonopyruvate to pyruvate + inorganic phosphate. nih.gov |

| C-P Lyase Complex | Radical-based | Alkylphosphonates (e.g., methylphosphonate) | Cleavage of R-CH₂-PO₃H₂ to R-CH₃ + inorganic phosphate. scispace.com |

| Phosphonatase | Hydrolytic | 2-Aminoethylphosphonate (via PAA) | General term for enzymes hydrolyzing the C-P bond in activated phosphonates. scispace.com |

Strategies for Phosphorus Recovery and Recycling from Phosphonate-Containing Waste Streams